molecular formula C10H14N4O2 B12542469 (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine CAS No. 863713-30-8

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine

Katalognummer: B12542469
CAS-Nummer: 863713-30-8
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: JRVIFHPFNSWJLO-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a nitropyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 3-nitropyridine with 3-methylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3r)-3-Methyl-1-(3-nitropyridin-2-yl)piperazine is unique due to its combination of a piperazine ring, a methyl group, and a nitropyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

863713-30-8

Molekularformel

C10H14N4O2

Molekulargewicht

222.24 g/mol

IUPAC-Name

(3R)-3-methyl-1-(3-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C10H14N4O2/c1-8-7-13(6-5-11-8)10-9(14(15)16)3-2-4-12-10/h2-4,8,11H,5-7H2,1H3/t8-/m1/s1

InChI-Schlüssel

JRVIFHPFNSWJLO-MRVPVSSYSA-N

Isomerische SMILES

C[C@@H]1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]

Kanonische SMILES

CC1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.